molecular formula C20H19ClN4O2S B10901286 2-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10901286
M. Wt: 414.9 g/mol
InChI Key: HBGPCKXDIQNVSZ-UHFFFAOYSA-N
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Description

2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a benzoyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H19ClN4O2S/c21-14-9-23-25(11-14)10-12-5-7-13(8-6-12)19(27)24-20-17(18(22)26)15-3-1-2-4-16(15)28-20/h5-9,11H,1-4,10H2,(H2,22,26)(H,24,27)

InChI Key

HBGPCKXDIQNVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C(=O)N

Origin of Product

United States

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